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Compound of Interest

Compound Name: EGFR-IN-80

Cat. No.: B182964 Get Quote

Disclaimer: Publicly available scientific and chemical databases do not contain information on a

compound specifically named "EGFR-IN-80". This name may correspond to an internal

research code or a compound within a proprietary screening library that is not disclosed in the

public domain. Therefore, this technical guide will focus on a well-characterized, first-

generation EGFR inhibitor, Gefitinib (Iressa), to provide a representative and detailed overview

of the chemical properties, mechanism of action, and experimental evaluation of a compound

targeting the Epidermal Growth Factor Receptor (EGFR).

This guide is intended for researchers, scientists, and drug development professionals,

providing a comprehensive summary of Gefitinib's characteristics, including quantitative data,

experimental methodologies, and visual representations of its interaction with cellular signaling

pathways.

Chemical Structure and Properties of Gefitinib
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Its chemical and physical

properties are summarized below.
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Property Value

IUPAC Name
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-

morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula C₂₂H₂₄ClFN₄O₃

Molecular Weight 446.90 g/mol

CAS Number 184475-35-2

Appearance White to off-white powder

Solubility
Soluble in DMSO, sparingly soluble in methanol

and ethanol

Melting Point 194-198 °C

Mechanism of Action
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase domain. It competitively

binds to the ATP-binding site of the intracellular catalytic domain of EGFR, thereby preventing

the autophosphorylation of tyrosine residues that is critical for the activation of downstream

signaling pathways. This inhibition leads to the suppression of cell proliferation, survival, and

angiogenesis in EGFR-dependent tumor cells.

EGFR Signaling Pathway Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of

EGFR induces receptor dimerization and subsequent activation of its intrinsic tyrosine kinase

activity. This leads to the autophosphorylation of specific tyrosine residues on the C-terminal

tail of the receptor. These phosphorylated sites serve as docking platforms for various adaptor

proteins and enzymes, initiating a cascade of intracellular signaling pathways that are crucial

for normal cellular processes but are often dysregulated in cancer.[1][2][3] Key downstream

pathways affected by EGFR activation include the RAS-RAF-MEK-ERK (MAPK) pathway,

which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which

regulates cell survival and growth.[4][5]
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Gefitinib's inhibition of EGFR autophosphorylation effectively blocks the initiation of these

downstream signaling cascades, as depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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